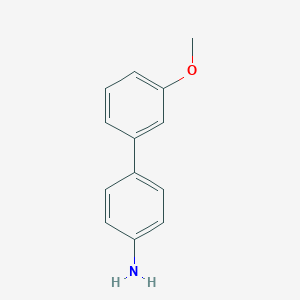

4-(3-Methoxyphenyl)aniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3-methoxyphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-15-13-4-2-3-11(9-13)10-5-7-12(14)8-6-10/h2-9H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSWFIVFLDKOXQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90942940 | |

| Record name | 3'-Methoxy[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207287-79-4 | |

| Record name | 3'-Methoxy[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(3-Methoxyphenyl)aniline

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(3-Methoxyphenyl)aniline, a biphenylamine derivative of significant interest to researchers and professionals in drug discovery and materials science. The guide details a robust synthetic protocol via the Suzuki-Miyaura cross-coupling reaction, chosen for its high efficiency and functional group tolerance. Furthermore, a complete characterization profile is presented, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to ensure the unequivocal identification and purity assessment of the synthesized compound. This document is intended to serve as a practical resource for scientists engaged in the synthesis and application of novel biaryl amines.

Introduction: The Significance of this compound

Biphenylamine scaffolds are privileged structures in medicinal chemistry and materials science, owing to their unique conformational properties and their ability to engage in various intermolecular interactions. The specific substitution pattern of this compound, featuring a methoxy group on one phenyl ring and an amine on the other, imparts a distinct electronic and steric profile. This makes it a valuable building block for the synthesis of targeted therapeutics and advanced organic materials. The methoxy group can act as a hydrogen bond acceptor and influence the molecule's overall lipophilicity and metabolic stability, while the aniline moiety provides a key reactive handle for further chemical modifications. Understanding the reliable synthesis and thorough characterization of this compound is therefore of paramount importance for its effective utilization in research and development.

Strategic Synthesis: The Suzuki-Miyaura Cross-Coupling Approach

To construct the C-C bond between the two phenyl rings of this compound, the Suzuki-Miyaura cross-coupling reaction stands out as the method of choice. This palladium-catalyzed reaction is renowned for its mild reaction conditions, broad functional group tolerance, and the commercial availability of the requisite starting materials.[1][2] The strategic disconnection for this synthesis involves the coupling of (3-methoxyphenyl)boronic acid with a suitable 4-haloaniline, such as 4-bromoaniline.

The selection of the Suzuki-Miyaura coupling over other methods, such as the Buchwald-Hartwig amination of a biphenyl halide, is based on the direct and efficient formation of the core biphenyl structure. While the Buchwald-Hartwig amination is a powerful tool for C-N bond formation,[3][4] a Suzuki coupling approach in this context is more convergent and avoids the need to synthesize a pre-functionalized biphenyl system.

Reaction Scheme:

Caption: Synthetic route to this compound via Suzuki-Miyaura coupling.

Causality in Experimental Design

The success of the Suzuki-Miyaura coupling is contingent upon the careful selection of several key parameters:

-

Palladium Catalyst and Ligand: A palladium(0) source is essential to initiate the catalytic cycle. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used and effective catalyst for this type of transformation. The triphenylphosphine ligands stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps.

-

Base: A base is required to activate the boronic acid for transmetalation to the palladium center. An inorganic base such as potassium carbonate (K₂CO₃) is often suitable, providing a good balance of reactivity and functional group compatibility.

-

Solvent System: A biphasic solvent system, such as toluene and water, is frequently employed. The organic phase solubilizes the aryl halide and the catalyst, while the aqueous phase dissolves the inorganic base and facilitates the removal of byproducts.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

-

4-Bromoaniline

-

(3-Methoxyphenyl)boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

Toluene

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromoaniline (1.0 equiv.), (3-methoxyphenyl)boronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

-

Solvent Addition: Add a 2:1 mixture of toluene and deionized water to the flask.

-

Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 equiv.) to the reaction mixture under an inert atmosphere.

-

Reaction: Heat the mixture to reflux (approximately 85-90 °C) and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following data represents the expected analytical results.

Physical Properties

| Property | Value |

| CAS Number | 207287-79-4 |

| Molecular Formula | C₁₃H₁₃NO |

| Molecular Weight | 199.25 g/mol |

| Appearance | Solid |

Spectroscopic Data

-

¹H NMR (DMSO-d₆, 500 MHz): δ 7.63 (d, J = 7.9 Hz, 2H), 7.44 (dd, J = 13.7, 5.9 Hz, 4H), 7.34 (dd, J = 14.9, 7.5 Hz, 2H), 7.16 (d, J = 8.1 Hz, 1H), 3.83 (s, 3H).[5]

-

¹³C NMR (DMSO-d₆, 125 MHz): δ 160.30, 142.29, 140.67, 130.45, 129.35, 128.03, 127.31, 119.55, 113.46, 112.78, 55.56.[5]

Interpretation: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, with characteristic splitting patterns corresponding to their positions on the biphenyl rings. The singlet at approximately 3.83 ppm is indicative of the methoxy group's protons. The ¹³C NMR spectrum should display resonances for all 13 carbon atoms, with the methoxy carbon appearing around 55.56 ppm.[5]

The IR spectrum of this compound is anticipated to exhibit the following characteristic absorption bands:

-

N-H Stretching: Two distinct bands in the region of 3400-3250 cm⁻¹, characteristic of a primary amine.[6]

-

C-H Aromatic Stretching: Bands above 3000 cm⁻¹.

-

C=C Aromatic Stretching: Peaks in the 1600-1450 cm⁻¹ region.

-

C-N Stretching (Aromatic): A strong band between 1335-1250 cm⁻¹.[6]

-

C-O Stretching (Aryl Ether): A strong absorption around 1250 cm⁻¹.

The mass spectrum is predicted to show a molecular ion peak ([M]⁺) at m/z = 199.10.[7] Fragmentation patterns may include the loss of a methyl group (-CH₃) from the methoxy moiety, leading to a fragment at m/z = 184, and other characteristic cleavages of the biphenyl system.

Purification by Recrystallization

For obtaining a highly pure sample of this compound, recrystallization is a crucial final step. The choice of solvent is critical; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures. A solvent system of ethanol and water is often effective for aniline derivatives.

Recrystallization Workflow:

Caption: A generalized workflow for the purification of this compound by recrystallization.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[5] It is harmful if swallowed, in contact with skin, or if inhaled.[5] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.[5]

Conclusion

This technical guide has outlined a reliable and well-characterized method for the synthesis of this compound using the Suzuki-Miyaura cross-coupling reaction. The provided experimental protocol and comprehensive characterization data serve as a valuable resource for researchers in drug discovery and materials science. The strategic choice of synthesis and the detailed analytical profile ensure the reproducible and verifiable production of this important chemical building block, facilitating its application in the development of novel and impactful technologies.

References

Sources

- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. PubChemLite - 3-methoxy-[1,1'-biphenyl]-4-amine hydrochloride (C13H13NO) [pubchemlite.lcsb.uni.lu]

- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. rsc.org [rsc.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 4-(3-Methoxyphenyl)aniline: Properties, Synthesis, and Applications

Executive Summary

This technical guide provides a comprehensive analysis of 4-(3-Methoxyphenyl)aniline (CAS No: 207287-79-4), a biphenyl amine derivative of significant interest in synthetic chemistry and drug discovery. The document details the compound's core physical and chemical properties, offers an in-depth look at its spectroscopic profile for unambiguous identification, and outlines a standard synthetic methodology. Furthermore, it explores the molecule's reactivity, informed by the interplay of its aniline and methoxyphenyl functionalities. Safety protocols, handling procedures, and key applications are also discussed to provide a holistic resource for researchers, chemists, and professionals in the pharmaceutical and material science sectors.

Introduction and Significance

This compound, also known as 3'-methoxy[1,1'-biphenyl]-4-amine, is an aromatic organic compound featuring a biphenyl scaffold. This structure is distinguished by an amino group (-NH₂) at the 4-position of one phenyl ring and a methoxy group (-OCH₃) at the 3-position of the other. This unique arrangement of electron-donating groups on a privileged biphenyl core makes it a valuable and versatile building block in organic synthesis.

Substituted anilines and biphenyls are foundational structures in medicinal chemistry and materials science.[1] The aniline moiety provides a reactive handle for a multitude of chemical transformations, while the biphenyl framework offers a rigid, well-defined three-dimensional structure that is crucial for molecular recognition in biological systems. The methoxy group can influence the molecule's electronic properties, solubility, and metabolic stability, making it a key feature for fine-tuning the characteristics of derivative compounds.[1] This guide serves to consolidate the known properties and synthetic utility of this compound, providing a critical resource for its application in advanced research.

Molecular Structure and Key Features

The chemical identity of this compound is defined by its constituent functional groups, which dictate its overall reactivity and physical behavior.

Figure 1: Chemical structure of this compound.

Physical and Molecular Properties

The physical properties of this compound are summarized below. These characteristics are essential for determining appropriate solvents, reaction conditions, and storage protocols.

| Property | Value | Source |

| CAS Number | 207287-79-4 | [2] |

| Molecular Formula | C₁₃H₁₃NO | [3] |

| Molecular Weight | 199.25 g/mol | [2] |

| Appearance | Solid | [2] |

| Monoisotopic Mass | 199.09972 Da | [3] |

| InChI Key | OSWFIVFLDKOXQC-UHFFFAOYSA-N | [2] |

| Predicted XlogP | 3.2 | [3] |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is fundamental for confirming the identity and purity of this compound. The expected spectral features are outlined below.

¹H NMR Spectroscopy

The proton NMR spectrum provides a detailed map of the hydrogen environments in the molecule.

-

Aromatic Protons (Ar-H): A complex series of signals is expected in the range of δ 6.8-7.8 ppm. The protons on the aniline ring and the methoxyphenyl ring will appear as doublets and triplets, with coupling patterns dictated by their positions.

-

Methoxy Protons (-OCH₃): A sharp singlet, integrating to three protons, is anticipated around δ 3.8 ppm.[4]

-

Amine Protons (-NH₂): A broad singlet is expected, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of unique carbon environments.

-

Aromatic Carbons (Ar-C): Multiple signals are expected between δ 110-160 ppm. The carbon attached to the oxygen of the methoxy group will be significantly downfield (around δ 160 ppm), while the carbon bonded to the nitrogen will also be downfield.

-

Methoxy Carbon (-OCH₃): A distinct signal is expected around δ 55 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

-

N-H Stretch: The primary amine will exhibit two characteristic stretching bands in the region of 3300-3500 cm⁻¹.

-

C-N Stretch: A band corresponding to the aromatic C-N stretch is expected around 1250-1350 cm⁻¹.

-

C-O Stretch: An asymmetric C-O-C stretch from the aryl ether is typically strong and found near 1250 cm⁻¹.

-

C=C Stretch: Aromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight (199.25).

-

Predicted Adducts: Common adducts in electrospray ionization (ESI) include [M+H]⁺ at m/z 200.10700 and [M+Na]⁺ at m/z 222.08894.[3]

Chemical Properties and Reactivity

The reactivity of this compound is governed by its two primary functional groups: the aromatic amine and the methoxy-substituted phenyl ring.

Reactivity of the Aniline Moiety

The amino group (-NH₂) is a powerful activating, ortho-, para-directing group for electrophilic aromatic substitution.[5][6] This high reactivity makes the aniline ring highly susceptible to reactions such as halogenation, nitration, and sulfonation.[6]

-

Overreaction Tendency: Direct reactions like bromination or nitration can be difficult to control, often leading to poly-substituted products.[5] To achieve monosubstitution, the high reactivity of the amine must often be attenuated by converting it to an amide (e.g., acetanilide) prior to the substitution reaction.[5]

-

Basicity: Like most aromatic amines, this compound is a weak base due to the delocalization of the nitrogen lone pair into the aromatic system.[7] It reacts with strong acids to form the corresponding anilinium salt.

-

Diazotization: The primary amine can react with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt. This intermediate is highly versatile and can be used to introduce a wide range of substituents (e.g., -OH, -CN, -X) onto the aromatic ring.

Reactivity of the Methoxyphenyl Moiety

The methoxy group (-OCH₃) is also an activating, ortho-, para-directing substituent, though less powerful than the amino group. In electrophilic substitution reactions targeting the molecule as a whole, the directing influence of the highly activating amino group will dominate.

Synthetic Utility

The compound is an excellent precursor for synthesizing more complex molecules.

-

Schiff Base Formation: The aniline can undergo condensation reactions with aldehydes or ketones to form Schiff bases (imines), which are important intermediates in various organic transformations and are studied for their biological activities.[8]

-

Amide Coupling: The amino group readily reacts with acyl chlorides or carboxylic acids (in the presence of a coupling agent) to form amides, a common linkage in pharmaceuticals.

Synthesis Methodology: Suzuki-Miyaura Cross-Coupling

A prevalent and efficient method for constructing the biphenyl core of this compound is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction between an aryl halide and an aryl boronic acid.

Figure 2: Workflow for the synthesis via Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

Causality: This protocol leverages the high efficiency and functional group tolerance of palladium catalysis to create the C-C bond between the two aromatic rings. The base is essential for the transmetalation step of the catalytic cycle.

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromoanisole (1.0 eq), 4-aminophenylboronic acid (1.1 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq), and a base such as potassium carbonate (2.0-3.0 eq).

-

Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., in a 4:1 ratio).

-

Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Reaction Quench: Upon completion, cool the mixture to room temperature and quench by adding water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude product is then purified, typically by flash column chromatography on silica gel, to yield pure this compound.

-

Validation: Confirm the structure and purity of the final product using the spectroscopic methods detailed in Section 4.

Safety, Handling, and Storage

Proper handling of this compound is crucial to ensure laboratory safety.

Hazard Identification

-

Hazard Statements: The compound is associated with the following hazard codes: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled).[2]

-

Signal Word: Warning.[2]

-

Pictogram: GHS07 (Exclamation mark).[2]

Recommended Precautions and PPE

-

Handling: Conduct all work in a well-ventilated area or a chemical fume hood.[9][10] Avoid generating dust.[9] Wash hands thoroughly after handling.[11]

-

Personal Protective Equipment (PPE):

Storage Conditions

-

General Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][10]

-

Incompatibilities: Keep away from strong oxidizing agents.

Applications in Research and Drug Development

The structural motifs within this compound make it a valuable intermediate for various applications:

-

Pharmaceutical Synthesis: The biphenyl aniline scaffold is present in numerous biologically active compounds. This molecule serves as a starting point for synthesizing potential drug candidates targeting a range of diseases. The aniline group allows for the facile introduction of pharmacophores through amide bond formation or other derivatizations.

-

Material Science: Aniline derivatives are precursors for conducting polymers and other functional materials.[12] The specific substitution pattern of this compound can be exploited to synthesize polymers with tailored electronic and optical properties.

-

Agrochemicals: Substituted anilines are common building blocks in the development of new herbicides and pesticides.

Conclusion

This compound is a synthetically versatile building block with well-defined physical, chemical, and spectroscopic properties. Its biphenyl core, combined with the reactive aniline handle, provides a robust platform for the development of novel compounds in medicinal chemistry and material science. A thorough understanding of its reactivity, particularly the highly activating nature of the amino group, is essential for its effective utilization. Adherence to strict safety protocols is mandatory for its handling. This guide provides the foundational knowledge required for researchers to confidently and safely incorporate this valuable intermediate into their synthetic programs.

References

- Sigma-Aldrich. (n.d.). This compound.

- TCI Chemicals. (n.d.). Safety Data Sheet: 3-Methoxy-N-(4-methoxyphenyl)aniline.

- CymitQuimica. (2024). Safety Data Sheet: N-(3-methoxybenzyl)aniline.

- Enamine. (n.d.). Safety Data Sheet: 3-(4-methoxyphenyl)aniline hydrochloride.

- ResearchGate. (n.d.). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1).

- Benchchem. (n.d.). 3-(4-Methoxyphenoxy)aniline.

- IUCr. (2024). (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline: crystal structure, Hirshfeld surface analysis and energy framework.

- SBPMat. (n.d.). Synthesis and characterization of new materials derived from 4-methoxy-aniline.

- PubChemLite. (n.d.). This compound (C13H13NO).

- Chemistry LibreTexts. (2020). Reactions of Arylamines.

- NOAA. (n.d.). Amines, Aromatic.

- Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 207287-79-4 [sigmaaldrich.com]

- 3. PubChemLite - this compound (C13H13NO) [pubchemlite.lcsb.uni.lu]

- 4. journals.iucr.org [journals.iucr.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

- 7. Amines, Aromatic | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. researchgate.net [researchgate.net]

- 9. tcichemicals.com [tcichemicals.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. enamine.enamine.net [enamine.enamine.net]

- 12. sbpmat.org.br [sbpmat.org.br]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 4-(3-Methoxyphenyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-(3-Methoxyphenyl)aniline. As a key structural motif in medicinal chemistry and materials science, a thorough understanding of its spectral characteristics is crucial for unambiguous identification, purity assessment, and the study of its electronic properties. This document offers a detailed interpretation of the chemical shifts, coupling constants, and peak assignments, grounded in the fundamental principles of NMR spectroscopy and the influence of substituent effects in biphenyl systems. Furthermore, a detailed experimental protocol for sample preparation and data acquisition is provided to ensure reproducible and high-quality results.

Introduction

This compound, also known as 3'-methoxy-[1,1'-biphenyl]-4-amine, is a biphenyl derivative featuring an amino group and a methoxy group on separate aromatic rings. This substitution pattern imparts a unique electronic and conformational profile, making it a valuable building block in the synthesis of a wide range of biologically active molecules and functional materials.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. ¹H and ¹³C NMR, in particular, provide a wealth of information about the chemical environment of individual protons and carbon atoms within a molecule. For a disubstituted biphenyl system like this compound, NMR analysis allows for the precise determination of substituent effects on the electron distribution within the aromatic rings and can provide insights into the torsional angle between the phenyl rings.

This guide is designed to serve as a detailed reference for researchers and professionals who are working with this compound and similar compounds. By providing a thorough analysis of its NMR spectra and a validated experimental protocol, we aim to facilitate its accurate characterization and successful application in research and development.

Molecular Structure and Numbering

For clarity in the subsequent spectral assignments, the following numbering scheme will be used for this compound:

Figure 1: Structure and numbering of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons, the amine protons, and the methoxy protons. The chemical shifts and coupling patterns are influenced by the electronic effects of the amino and methoxy substituents.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.40 | d, J ≈ 8.5 Hz | 2H | H-2, H-6 |

| ~7.25 | t, J ≈ 8.0 Hz | 1H | H-5' |

| ~7.10 | m | 2H | H-2', H-6' |

| ~6.80 | d, J ≈ 8.5 Hz | 2H | H-3, H-5 |

| ~6.75 | dd, J ≈ 8.0, 2.0 Hz | 1H | H-4' |

| 3.85 | s | 3H | -OCH₃ |

| 3.70 | br s | 2H | -NH₂ |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The data presented here is a representative spectrum.

Interpretation of the ¹H NMR Spectrum:

-

Amine Protons (-NH₂): The protons of the primary amine typically appear as a broad singlet around 3.70 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and chemical exchange with trace amounts of water in the solvent. The chemical shift can vary significantly with concentration and solvent.[1]

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group give rise to a sharp singlet at approximately 3.85 ppm, a characteristic region for methoxy groups attached to an aromatic ring.

-

Aromatic Protons:

-

Aniline Ring (Ring A): The amino group is a strong electron-donating group, which shields the ortho (H-3, H-5) and para (H-4, though substituted) protons. This results in an upfield shift for these protons. The protons ortho to the amino group (H-3, H-5) appear as a doublet at around 6.80 ppm, coupled to the meta protons (H-2, H-6). The protons meta to the amino group (H-2, H-6) are less affected and appear as a doublet at a more downfield region of approximately 7.40 ppm.

-

Methoxyphenyl Ring (Ring B): The methoxy group is also an electron-donating group, influencing the chemical shifts of the protons on its ring. The proton at the 5' position (H-5') appears as a triplet around 7.25 ppm due to coupling with H-4' and H-6'. The protons at the 2' and 6' positions appear as a multiplet around 7.10 ppm. The proton at the 4' position is shifted upfield to around 6.75 ppm and appears as a doublet of doublets due to coupling with H-5' and H-2'.

-

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~160.0 | C-3' |

| ~146.0 | C-4 |

| ~142.0 | C-1' |

| ~132.0 | C-1 |

| ~130.0 | C-5' |

| ~128.0 | C-2, C-6 |

| ~119.0 | C-6' |

| ~115.5 | C-3, C-5 |

| ~113.0 | C-4' |

| ~112.5 | C-2' |

| 55.2 | -OCH₃ |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The data presented here is a representative spectrum.

Interpretation of the ¹³C NMR Spectrum:

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group resonates at approximately 55.2 ppm, a typical value for an aromatic methoxy group.

-

Aromatic Carbons:

-

C-3': The carbon directly attached to the electron-donating methoxy group (C-3') is significantly deshielded and appears at the most downfield chemical shift of around 160.0 ppm.

-

C-4: The carbon bearing the amino group (C-4) is also deshielded and appears around 146.0 ppm.

-

Quaternary Carbons (C-1 and C-1'): The two carbons at the biphenyl linkage (C-1 and C-1') are quaternary and typically have lower intensities. They resonate at approximately 132.0 ppm and 142.0 ppm, respectively.

-

Aniline Ring (Ring A): The electron-donating amino group shields the ortho (C-3, C-5) and para (C-4) carbons. The ortho carbons (C-3, C-5) appear upfield at around 115.5 ppm. The meta carbons (C-2, C-6) are less affected and resonate at approximately 128.0 ppm.

-

Methoxyphenyl Ring (Ring B): The methoxy group also exerts a strong electronic influence. The ortho carbons (C-2' and C-4') are shielded and appear at approximately 112.5 ppm and 113.0 ppm, respectively. The para carbon (C-6') is also shielded and appears around 119.0 ppm. The meta carbon (C-5') is less affected and resonates at a more downfield region of about 130.0 ppm.

-

Experimental Protocol

This section provides a detailed, step-by-step methodology for the preparation of a this compound sample and the acquisition of high-quality ¹H and ¹³C NMR spectra.

Materials and Equipment:

-

This compound (solid, purity ≥97%)

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

5 mm NMR tubes

-

Glass vials

-

Pasteur pipettes and bulbs

-

Cotton or glass wool

-

NMR spectrometer (e.g., 400 MHz or higher)

Workflow Diagram:

Figure 2: Experimental workflow for NMR analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry glass vial.

-

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial. Chloroform-d is a common choice for many organic compounds, while DMSO-d₆ can be used for less soluble samples.[2]

-

Gently swirl or vortex the vial to ensure complete dissolution of the solid. The solution should be clear and free of any particulate matter.

-

Prepare a filtration pipette by placing a small plug of cotton or glass wool into the constriction of a Pasteur pipette.

-

Carefully transfer the solution from the vial through the filtration pipette into a clean, dry 5 mm NMR tube. This will remove any dust or undissolved particles that could degrade the spectral quality.[3]

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's sample holder.

-

Perform the standard instrument procedures for locking onto the deuterium signal of the solvent and shimming the magnetic field to achieve homogeneity.

-

For ¹H NMR:

-

Set the spectral width to approximately 15 ppm, centered around 5 ppm.

-

Use a standard 30° or 90° pulse sequence.

-

Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

-

Set the relaxation delay to at least 1-2 seconds.

-

-

For ¹³C NMR:

-

Set the spectral width to approximately 220 ppm, centered around 100 ppm.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

Set the relaxation delay to 2-5 seconds to ensure quantitative data for all carbon types.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Perform phase correction and baseline correction to ensure accurate peak shapes and integration.

-

Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons for each peak.

-

Perform peak picking to identify the precise chemical shifts of all signals in both the ¹H and ¹³C spectra.

-

Conclusion

This technical guide has provided a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, a compound of significant interest in various fields of chemical research. The provided spectral assignments, based on the established principles of substituent effects on aromatic systems, offer a reliable reference for the characterization of this molecule. The step-by-step experimental protocol ensures that researchers can obtain high-quality, reproducible NMR data. By understanding the intricacies of its NMR spectra, scientists and drug development professionals can confidently identify and utilize this compound in their synthetic endeavors and material applications.

References

- Brown, R. F. C., Radom, L., Sternhell, S., & Rae, I. D. (1968). Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Journal of Chemistry, 46(15), 2577-2587.

- Jeol. (n.d.). NMR Sample Preparation.

- University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.

- Oregon State University. (n.d.). Spectroscopy of Amines.

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.

- Efil, K., & Bekdemir, Y. (2014). Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline. American Journal of Physical Chemistry, 3(2), 19-25.

- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.

Sources

A Guide to the Spectroscopic Characterization of 4-(3-Methoxyphenyl)aniline

Introduction: The Analytical Profile of a Key Synthetic Intermediate

4-(3-Methoxyphenyl)aniline, a substituted diphenylamine, serves as a crucial structural motif and building block in the synthesis of a wide array of functional materials and pharmaceutical compounds.[1][2] Its unique electronic and structural properties, derived from the electron-donating methoxy and amino groups bridged by a biphenyl system, make it a compound of significant interest. Accurate structural confirmation and purity assessment are paramount in any research or development pipeline. This guide provides an in-depth analysis of the characterization of this compound using two core analytical techniques: Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS).

This document moves beyond a simple recitation of data. It is designed to provide researchers and drug development professionals with a foundational understanding of why the spectra appear as they do, linking empirical data back to the molecular structure and the fundamental principles of each technique. We will explore detailed experimental protocols, interpret the resulting spectra with field-proven insights, and present the data in a clear, accessible format.

Part 1: Molecular Vibrational Analysis via FT-IR Spectroscopy

FT-IR spectroscopy is a powerful, non-destructive technique that provides a unique "molecular fingerprint" by probing the vibrational modes of a molecule's chemical bonds.[3] When exposed to infrared radiation, specific bonds absorb energy at characteristic frequencies, causing them to stretch or bend. The resulting spectrum of absorption versus wavenumber is unique to the compound's structure, making FT-IR an indispensable tool for functional group identification.

Experimental Protocol: Acquiring the FT-IR Spectrum

The following protocol outlines a standard procedure for analyzing a solid sample like this compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer, a common and convenient method that requires minimal sample preparation.

Methodology: ATR-FTIR

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. Perform a background scan to acquire a spectrum of the ambient environment (primarily H₂O and CO₂), which will be automatically subtracted from the sample spectrum.

-

Sample Preparation: Place a small, representative amount of crystalline this compound powder directly onto the ATR crystal (e.g., diamond or germanium).

-

Sample Engagement: Lower the ATR press arm until it makes firm and even contact with the sample, ensuring good optical contact between the sample and the crystal surface.

-

Data Acquisition: Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over a standard range, typically 4000–400 cm⁻¹, with a resolution of 4 cm⁻¹.

-

Post-Acquisition Processing: After the scan is complete, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Process the acquired spectrum using the instrument software, which may include baseline correction or ATR correction if necessary.

Diagram: FT-IR Experimental Workflow

Caption: Workflow for acquiring an ATR-FT-IR spectrum.

Spectral Interpretation for this compound

The FT-IR spectrum of this compound is rich with information, confirming the presence of its key functional groups: a secondary aromatic amine, a methoxy-substituted aromatic ring, and an unsubstituted aromatic ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Structural Feature |

| ~3450 | Medium, Sharp | N-H Stretching | Secondary Aromatic Amine |

| 3100–3000 | Weak-Medium | Aromatic C-H Stretching | Benzene Rings |

| 2960–2820 | Weak-Medium | Asymmetric & Symmetric C-H Stretching | Methoxy (-OCH₃) Group |

| ~1610, ~1580, ~1500 | Strong-Medium | C=C Aromatic Ring Stretching; N-H Bending | Benzene Rings & Amine |

| ~1320 | Strong | Aromatic C-N Stretching | Aryl-Amine Bond |

| ~1240 | Strong | Asymmetric Aryl-O-C Stretching | Aryl Ether Bond |

| ~1040 | Medium | Symmetric Aryl-O-C Stretching | Aryl Ether Bond |

| 900–675 | Strong-Medium | Aromatic C-H Out-of-Plane (OOP) Bending | Ring Substitution Pattern |

Analysis of Key Regions:

-

N-H Region (3500-3300 cm⁻¹): The presence of a single, relatively sharp absorption peak around 3450 cm⁻¹ is a definitive indicator of a secondary amine (R₂N-H).[4][5] This distinguishes it from primary amines, which show two peaks (symmetric and asymmetric stretches), and tertiary amines, which show none.[6]

-

C-H Stretching Region (3100-2800 cm⁻¹): The spectrum exhibits weak to medium peaks above 3000 cm⁻¹, characteristic of C(sp²)-H stretching on the aromatic rings. Just below 3000 cm⁻¹, weaker absorptions corresponding to the C(sp³)-H stretching of the methoxy group's methyl protons are observed.

-

Fingerprint Region (1650-600 cm⁻¹): This complex region contains the most diagnostic information.

-

Aromatic C=C Stretching: Strong bands around 1610, 1580, and 1500 cm⁻¹ are classic for aromatic ring systems. The N-H bending vibration often overlaps with these peaks.[7]

-

C-N and C-O Stretching: The most intense and structurally significant peaks in this region are the C-N and C-O stretching vibrations. A strong band around 1320 cm⁻¹ is assigned to the aromatic C-N stretch.[5] The aryl ether linkage is confirmed by two prominent absorptions: a strong, broad band around 1240 cm⁻¹ due to the asymmetric Ar-O-C stretch, and a medium band near 1040 cm⁻¹ from the symmetric stretch.[3]

-

Out-of-Plane Bending: The pattern of strong absorptions between 900 cm⁻¹ and 675 cm⁻¹ is determined by the substitution patterns on the two aromatic rings (1,3-disubstituted and 1,4-disubstituted), providing further structural confirmation.

-

Diagram: Key Vibrational Modes of this compound

Caption: Key FT-IR vibrational modes for this compound.

Part 2: Structural Elucidation via Mass Spectrometry

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments.[8] For a molecule like this compound, Electron Ionization (EI) is a common method. In EI-MS, high-energy electrons bombard the molecule, ejecting an electron to form a radical cation known as the molecular ion (M⁺·). The internal energy imparted during ionization causes the molecular ion to break apart into smaller, characteristic fragment ions. The resulting mass spectrum is a plot of ion abundance versus m/z, which allows for the determination of the molecular weight and provides clues to the molecule's structure.

Experimental Protocol: Acquiring the EI Mass Spectrum

Methodology: Direct Infusion EI-MS

-

Instrument Tuning: Calibrate and tune the mass spectrometer using a known reference standard (e.g., perfluorotributylamine, PFTBA) to ensure mass accuracy.

-

Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane) to create a dilute solution.

-

Sample Introduction: Introduce the sample into the ion source. For a stable solid, this can be done via a direct insertion probe (DIP) or by injecting the solution into a heated gas chromatography (GC) inlet without a column. The sample is vaporized by heat under high vacuum.

-

Ionization: The vaporized molecules enter the ion source, where they are bombarded by a 70 eV electron beam, leading to the formation of the molecular ion and subsequent fragments.

-

Mass Analysis: The generated ions are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: The separated ions strike a detector, generating a signal that is proportional to their abundance. The instrument software plots this data to produce the mass spectrum.

Mass Spectrum Interpretation for this compound

The molecular formula of this compound is C₁₃H₁₃NO, giving it a nominal molecular weight of 199 amu.

The Nitrogen Rule: This rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. The expected molecular ion peak at m/z 199 is consistent with the presence of a single nitrogen atom.[9]

Predicted Fragmentation Pathway: The stability of the aromatic rings suggests that the molecular ion peak should be prominent.[10] Fragmentation will occur at the molecule's weaker bonds, primarily the C-N and C-O bonds and the methoxy group.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion Structure | Loss from Molecular Ion |

| 199 | [C₁₃H₁₃NO]⁺· | Molecular Ion (M⁺·) |

| 184 | [M - CH₃]⁺ | Loss of a methyl radical (·CH₃) |

| 169 | [M - CH₂O]⁺· | Loss of neutral formaldehyde (CH₂O) |

| 168 | [M - OCH₃]⁺ | Loss of a methoxy radical (·OCH₃) |

| 92 | [C₆H₆N]⁺ | Cleavage of the C-N bond |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Analysis of Key Fragments:

-

m/z 199 (Molecular Ion): This is the most important peak, confirming the molecular weight of the compound. Its relatively high abundance is expected due to the stabilizing effect of the aromatic systems.

-

m/z 184 ([M - CH₃]⁺): A very common fragmentation for methoxy-substituted aromatic compounds is the loss of a methyl radical (15 amu) from the ether linkage.[11]

-

m/z 168 ([M - OCH₃]⁺): This peak results from the cleavage of the aryl-O bond, with the loss of a methoxy radical (31 amu).

-

m/z 169 ([M - CH₂O]⁺·): This fragment arises from a rearrangement reaction where a hydrogen is transferred, followed by the elimination of a neutral formaldehyde molecule (30 amu). This is a characteristic fragmentation for aryl methyl ethers.

Diagram: Proposed EI-MS Fragmentation Pathway

Caption: Proposed EI-MS fragmentation pathway for this compound.

Conclusion

The complementary data obtained from FT-IR spectroscopy and mass spectrometry provide a robust and unambiguous structural confirmation of this compound. FT-IR confirms the presence of all key functional groups—the secondary aromatic amine, the aryl ether, and the disubstituted aromatic rings—through their characteristic vibrational absorptions. Mass spectrometry confirms the molecular weight via the molecular ion peak and offers further structural insight through predictable fragmentation patterns, such as the characteristic losses from the methoxy group. Together, these techniques form the cornerstone of analytical characterization, ensuring the identity and integrity of this important chemical intermediate for researchers and developers.

References

- National Center for Biotechnology Information. "PubChem Compound Summary for CID 79951, this compound." PubChem, [Link]. Accessed January 7, 2026.

- University of California, Davis. "IR Spectroscopy Tutorial: Amines." Chem 242, [Link]. Accessed January 7, 2026.

- Illinois State University. "Infrared Spectroscopy." Department of Chemistry, [Link]. Accessed January 7, 2026.

- Sharma, R., Iqubal, M. A., Jheeta, S., & Kamaluddin. (2017). Adsorption and Oxidation of Aromatic Amines on Metal(II) Hexacyanocobaltate(III) Complexes.

- Chemistry LibreTexts. "24.10: Spectroscopy of Amines." LibreTexts, [Link]. Accessed January 7, 2026.

- Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." LibreTexts, [Link]. Accessed January 7, 2026.

- Hayashi, H., et al. (2001). Spectroelectrochemical Characterization of Si-Bridged Diphenylamines. Journal of the Electrochemical Society, [Link]. Accessed January 7, 2026.

- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science, [Link]. Accessed January 7, 2026.

- Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, [Link]. Accessed January 7, 2026.

- Al-Otaibi, A. A., et al. (2018). Synthesis, Characterization and Application of Substituent Naphthalene, Di-Arylamine Pendants Based-Polyamides, as Semiconductor. Oriental Journal of Chemistry, [Link]. Accessed January 7, 2026.

- OpenStax. "12.3 Mass Spectrometry of Some Common Functional Groups." Organic Chemistry, [Link]. Accessed January 7, 2026.

- Dias, F. R. F., et al. (2020). Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substitutedphenylamino)-1,4-naphthoquinone Derivatives. Journal of the Brazilian Chemical Society, [Link]. Accessed January 7, 2026.

- National Institutes of Health. "Analysis of heterocyclic aromatic amines using selective extraction..." PubMed Central, [Link]. Accessed January 7, 2026.

- Chemguide. "Fragmentation Patterns in the Mass Spectra of Organic Compounds." Chemguide, [Link]. Accessed January 7, 2026.

- University of Arizona. "Chapter 2: Fragmentation and Interpretation of Spectra." College of Science, [Link]. Accessed January 7, 2026.

- Eckers, C., Monaghan, J. J., & Wolff, J. C. (2005). Fragmentation of trimethoprim and other compounds containing alkoxy-phenyl groups in electrospray ionisation tandem mass spectrometry. European Journal of Mass Spectrometry, [Link]. Accessed January 7, 2026.

- Government of Canada. "Substituted Diphenylamines (SDPAs) - information sheet." Canada.ca, [Link]. Accessed January 7, 2026.

- de la Torre, J. C., et al. "Distribution and trophodynamics of substituted diphenylamine antioxidants..." Environmental Science: Processes & Impacts, [Link]. Accessed January 7, 2026.

- Sturgell, J. (2017). "Organic Chemistry - Spectroscopy - 1-Amino-2-methoxybenzene." YouTube, [Link]. Accessed January 7, 2026.

- Chemistry LibreTexts. "12.3: Mass Spectrometry of Some Common Functional Groups." LibreTexts, [Link]. Accessed January 7, 2026.

- National Institute of Standards and Technology. "Aniline." NIST Chemistry WebBook, [Link]. Accessed January 7, 2026.

- Gualdesi, M. S., et al. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. The Journal of Physical Chemistry C, [Link]. Accessed January 7, 2026.

- Cammidge, A. N., et al. (2019). Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. Molecules, [Link]. Accessed January 7, 2026.

- ResearchGate. "FT-IR spectra of Pure components: aniline (a), N-methylaniline (b)...

- Heise, H. M., et al. (2021). ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. TrAC Trends in Analytical Chemistry, [Link]. Accessed January 7, 2026.

- University of Wisconsin-Eau Claire. "Interpretation of Mass Spectra." UWEC, [Link]. Accessed January 7, 2026.

- ResearchGate. "Organic Compounds FT-IR Spectroscopy | Request PDF.

- ResearchGate. "FT-IR spectra for the free aniline and the adsorbed aniline on Ni-USY...

Sources

- 1. Substituted Diphenylamines (SDPAs) - information sheet - Canada.ca [canada.ca]

- 2. Distribution and trophodynamics of substituted diphenylamine antioxidants and benzotriazole UV stabilizers in a freshwater ecosystem and the adjacent riparian environment - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. researchgate.net [researchgate.net]

- 8. uni-saarland.de [uni-saarland.de]

- 9. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Fragmentation of trimethoprim and other compounds containing alkoxy-phenyl groups in electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal Structure of 4-(3-Methoxyphenyl)aniline Derivatives: An In-depth Technical Guide

Introduction

Derivatives of 4-(3-Methoxyphenyl)aniline represent a significant class of compounds in medicinal chemistry and materials science. Their structural framework, characterized by a biphenyl ether linkage with a methoxy and an aniline moiety, serves as a versatile scaffold for the development of novel therapeutic agents and functional materials. The precise three-dimensional arrangement of atoms and molecules within the crystal lattice of these derivatives dictates their physicochemical properties, including solubility, stability, and bioavailability. Moreover, the crystal structure provides invaluable insights into intermolecular interactions that govern molecular recognition at biological targets. This guide offers a comprehensive exploration of the crystal structure of this compound derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the methodologies for crystal growth and X-ray diffraction analysis, dissect the key structural features and intermolecular interactions, and explore the critical relationship between crystal structure and biological activity.

I. Synthesis and Crystallization: From Molecule to Single Crystal

The journey to elucidating the crystal structure of a this compound derivative begins with its synthesis and subsequent crystallization. The synthetic route typically involves cross-coupling reactions to form the core biphenyl or aniline linkage, followed by functional group manipulations to introduce desired substituents.

Experimental Protocol: Synthesis of a Representative Derivative

A common synthetic approach involves the reaction of a substituted aniline with a methoxyphenyl derivative. For instance, the synthesis of N-(4-methoxyphenyl)picolinamide involves the acylation of 4-methoxyaniline with picolinoyl chloride.[1]

Step-by-step methodology:

-

Dissolve 4-methoxyaniline in a suitable aprotic solvent, such as dichloromethane, under an inert atmosphere.

-

Add a base, for example, triethylamine or pyridine, to the solution to act as an acid scavenger.

-

Slowly add a solution of the desired acyl chloride (e.g., picolinoyl chloride) in the same solvent to the reaction mixture at a controlled temperature, often 0 °C to room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with an aqueous solution, such as 10% sodium bicarbonate.[1]

-

Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., MgSO4), and concentrate it under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the final compound.

Crystal Growth: The Art and Science of Obtaining High-Quality Crystals

Obtaining single crystals of sufficient quality is often the most challenging step in X-ray crystallography.[2] For this compound derivatives, slow evaporation of a saturated solution is a widely successful technique.[2]

Key considerations for crystal growth:

-

Solvent Selection: The choice of solvent is critical. The ideal solvent or solvent mixture should provide moderate solubility for the compound. Common choices include toluene, methanol, acetone, and ethyl acetate.[2] The goal is to create a supersaturated solution from which the compound will slowly precipitate as well-ordered crystals.

-

Evaporation Rate: A slow and controlled evaporation rate is crucial for the growth of large, well-defined crystals. This can be achieved by covering the container with a perforated film or placing it in a larger, sealed container with a small amount of a more volatile solvent.

-

Temperature: Temperature can influence both solubility and the kinetics of crystal growth. In some cases, slow cooling of a saturated solution can also yield high-quality crystals.

II. X-ray Crystallography: Unveiling the Three-Dimensional Architecture

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[2] The fundamental principle involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams are directly related to the electron density distribution within the crystal's unit cell, allowing for the reconstruction of the molecular structure.[2]

Experimental Workflow: From Crystal to Refined Structure

The process of determining a crystal structure using SCXRD involves several key steps, as illustrated in the following workflow diagram.

Caption: Experimental workflow for single-crystal X-ray diffraction.

Key steps in the workflow:

-

Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is typically flash-cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and radiation damage.[2] X-ray diffraction data are collected using a diffractometer, with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation being common choices.[2]

-

Data Processing: The raw diffraction data are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.

-

Structure Solution and Refinement: The initial crystal structure is solved using direct methods or Patterson methods. The atomic positions and thermal parameters are then refined using a least-squares minimization process to achieve the best fit between the observed and calculated structure factors.

III. Structural Analysis: Deciphering Molecular Conformation and Intermolecular Interactions

The crystal structure of a this compound derivative reveals a wealth of information about its molecular conformation and the non-covalent interactions that govern its packing in the solid state.

Molecular Conformation

The conformation of these derivatives is largely defined by the dihedral angles between the aromatic rings. For example, in the crystal structure of 4-methoxy-N-phenylaniline, the two benzene rings are oriented at a dihedral angle of 59.9 (2)°.[3] In contrast, for a derivative like N-(4-methoxyphenyl)picolinamide, the dihedral angle between the pyridine and benzene rings is much smaller at 14.25 (5)°, indicating a more planar conformation.[1] The orientation of the methoxy group relative to its attached phenyl ring is another important conformational feature.

Intermolecular Interactions

The packing of molecules in the crystal lattice is stabilized by a network of intermolecular interactions. Understanding these interactions is crucial as they can influence the compound's physical properties and biological activity.

-

Hydrogen Bonding: The aniline moiety provides a hydrogen bond donor (N-H), which can interact with various acceptors. In the crystal structure of 4-methoxyanilinium chloride 4-methoxy aniline, N-H···Cl hydrogen bonds form a one-dimensional supramolecular ladder.[4] In other derivatives, N-H···O and N-H···N hydrogen bonds are commonly observed.[5]

-

π-Interactions: The aromatic rings of this compound derivatives readily participate in π-stacking and C-H···π interactions. In the crystal structure of 4-methoxy-N-phenylaniline, the packing is stabilized by a network of C—H⋯π and N—H⋯π interactions.[3] Similarly, C—H⋯π interactions link molecules into a three-dimensional network in the crystal of 4-(3-methoxyphenyl)-2,6-diphenylpyridine.[6]

-

van der Waals Forces: These non-specific interactions also contribute significantly to the overall stability of the crystal packing.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is mapped with properties such as dnorm, which highlights regions of close intermolecular contacts. For instance, in the crystal structure of an iron(II) complex containing a 3-bromo-4-methoxyphenyl substituent, Hirshfeld analysis revealed that H⋯H (34.2%), H⋯C/C⋯H (25.2%), and H⋯Br/Br⋯H (13.2%) contacts are the most significant.[7] This type of analysis provides a quantitative breakdown of the contributions of different interactions to the crystal packing.

IV. Structure-Activity Relationship (SAR): Linking Crystal Structure to Biological Function

The three-dimensional structure of a molecule is intrinsically linked to its biological activity. For this compound derivatives, understanding their crystal structure can provide critical insights for the rational design of more potent and selective drug candidates.

Conformational Effects on Receptor Binding

The conformation of a molecule in its crystalline state can often provide a good approximation of its low-energy conformation in solution and, by extension, its bioactive conformation when bound to a biological target. The dihedral angles between the aromatic rings and the orientation of key functional groups, such as the methoxy and aniline moieties, can significantly influence how a molecule fits into the binding pocket of a receptor or enzyme.

Role of Intermolecular Interactions in Drug-Target Recognition

The same types of intermolecular interactions that stabilize the crystal lattice—hydrogen bonds, π-interactions, and hydrophobic contacts—are also fundamental to drug-target recognition. By analyzing the intermolecular interactions in the crystal structure, medicinal chemists can identify key pharmacophoric features and design new derivatives with enhanced binding affinity. For example, the ability of the aniline N-H group to act as a hydrogen bond donor is a critical feature in many biologically active aniline derivatives.

Case Study: this compound Derivatives as Kinase Inhibitors

Many derivatives of 4-phenoxyaniline, a structurally related class of compounds, have been developed as potent kinase inhibitors.[8] The structure-activity relationship (SAR) for these compounds often reveals the importance of specific substitution patterns on the aromatic rings for achieving high inhibitory potency. For instance, in a series of 3-cyano-4-(phenoxyanilino)quinolines, the presence of alkoxy groups at specific positions on the quinoline ring leads to the best activity.[8] These insights, gleaned from SAR studies, can be rationalized by examining the crystal structures of inhibitor-kinase complexes, which reveal the precise interactions responsible for binding.

The following table summarizes the crystallographic data for a selection of this compound and related derivatives, providing a basis for comparing their solid-state structures.

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

| 4-Methoxy-N-phenylaniline | Orthorhombic | Pbca | C—H⋯π, N—H⋯π | [3] |

| 4-(3-Methoxyphenyl)-2,6-diphenylpyridine | Monoclinic | I2/a | C—H⋯π | [6] |

| 4-Methoxy-3-(trifluoromethyl)aniline | Orthorhombic | Pbca | N—H⋯F, N—H⋯N, C—H⋯F | [9] |

| N-(4-Methoxyphenyl)picolinamide | Monoclinic | P21/n | C—H⋯π, Hydrogen bonds | [1] |

V. Conclusion

The study of the crystal structure of this compound derivatives provides a fundamental understanding of their solid-state properties and offers crucial insights for their application in drug discovery and materials science. Single-crystal X-ray diffraction, coupled with advanced analytical techniques like Hirshfeld surface analysis, allows for a detailed characterization of molecular conformation and intermolecular interactions. This knowledge is paramount for establishing robust structure-activity relationships, enabling the rational design of new derivatives with optimized properties. As the demand for novel therapeutics and functional materials continues to grow, the in-depth structural analysis of these versatile scaffolds will remain a cornerstone of modern chemical research.

References

- X-ray powder diffraction studies of aniline derivatives. (2012).

- Gado, M. A., Hagar, M., El-Gazzar, A. B. A., & El-Gamil, A. A. (2021). Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide in a Cocrystal with 1,3-bis(4-Methoxyphenyl)prop-2-en-1-one and Dimethylformamide Solvate. Crystals, 11(11), 1358.

- Harish Chinthal, C., Kavitha, C. N., Yathirajan, H. S., Foro, S., & Glidewell, C. (2021). Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 1), 93–97.

- Li, W., Wang, R., & Yu, J. (2022). Crystal Structures of Novel Phenyl Fulgides. Crystals, 12(12), 1735.

- Structural Chemistry of Anilines. (2025). ResearchGate.

- Suryadevara, N., Mizuno, A., Spieker, L., Kulmaczewski, R., & Halcrow, M. A. (2022). Crystal structure of bis{3-(3-bromo-4-methoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1,2,4-triazol-3-ato}iron(II) methanol disolvate. IUCrData, 7(12), x221527.

- Fun, H.-K., Jebas, S. R., & Mohan, S. (2008). 4-Methoxy-N-phenylaniline. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o152.

- Synthesis And Single Crystal X-Ray Structure Of 2-(1,3,4-Oxadiazol- 2-yl)Aniline. (2014). ResearchGate.

- Arshad, S., Asiri, A. M., & Tiekink, E. R. T. (2024). (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline: crystal structure, Hirshfeld surface analysis and energy framework. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 164–170.

- Xu, J. (2012). 4-Methoxy-3-(trifluoromethyl)aniline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o377.

- Razzoqova, U. S., Obidov, K. O., Kucharov, K. K., Adilov, B. A., & Ashurov, J. M. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 10), 1014–1020.

- Crystal Structure of 4-Methoxyanilinium Chloride 4-Methoxy Aniline. (n.d.). ResearchGate.

- Ben-Tama, A., El-Massaoudi, M., Al-Sodies, S. A., Al-Dawsari, A. M., Radi, S., & Tiekink, E. R. T. (2022). Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1113–1118.

- Scharf, M., Edler, M., Lanzerstorfer, P., Wimmer, K. M., Bains, R. K., Fischl, W., & Kaiser, M. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Molecules, 28(19), 6774.

- Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. (n.d.).

- SYNTHESIS AND CRYSTALLOGRAPHIC STRUCTURE ANALYSIS OF 4,4'-OXYDIANILINE. (n.d.). ResearchGate.

- Wepy, J. A., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(8), 1757–1760.

- Wepy, J. A., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(8), 1757–1760.

- Lee, H.-C., et al. (2020). Structure–activity relationships of aniline-based squaraines for distinguishable staining and bright two-photon fluorescence bioimaging in plant cells. Journal of Materials Chemistry B, 8(32), 7129–7138.

Sources

- 1. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-Methoxy-N-phenylaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.iucr.org [journals.iucr.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 4-Methoxy-3-(trifluoromethyl)aniline - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Basicity and pKa Determination of Methoxy-Substituted Anilines

For Researchers, Scientists, and Drug Development Professionals

The Significance of Basicity and pKa in Drug Development

The basicity of a molecule, quantified by its pKa value, is a cornerstone of its pharmacokinetic profile. For anilines, a common scaffold in medicinal chemistry, the ability of the amino group to accept a proton dictates the molecule's charge state at a given physiological pH. This, in turn, governs its solubility, membrane permeability, and interaction with biological targets. The strategic placement of a methoxy group (–OCH₃) on the aniline ring allows for the fine-tuning of this basicity, making it a valuable tool for optimizing drug candidates.

Theoretical Framework: Electronic Effects of the Methoxy Group

The influence of the methoxy substituent on the basicity of the aniline nitrogen is a nuanced interplay of inductive and resonance effects, which are highly dependent on its position (ortho, meta, or para) on the aromatic ring.

-

Inductive Effect (-I): The oxygen atom in the methoxy group is more electronegative than carbon, leading to a withdrawal of electron density from the benzene ring through the sigma bond framework. This electron-withdrawing inductive effect de-stabilizes the positive charge on the anilinium ion, thereby decreasing the basicity of the aniline. The strength of the inductive effect diminishes with distance.

-

Resonance Effect (+R or +M): The lone pair of electrons on the oxygen atom can be delocalized into the π-system of the benzene ring. This electron-donating resonance effect increases the electron density on the ring, particularly at the ortho and para positions.[1][2] This increased electron density helps to stabilize the anilinium ion and makes the lone pair on the nitrogen more available for protonation, thus increasing basicity.[3][4]

The net effect on basicity is determined by the balance of these two opposing forces.

Positional Isomers: A Case Study in Electronic Duality

-

Para-Methoxyaniline (p-Anisidine): In the para position, the +R effect of the methoxy group strongly dominates the -I effect.[1][2] The delocalization of the oxygen lone pair increases electron density at the para-carbon, which in turn enhances the availability of the nitrogen's lone pair for protonation.[1][2][4] Consequently, p-methoxyaniline is more basic than aniline.[1][2]

-

Meta-Methoxyaniline (m-Anisidine): At the meta position, the resonance effect does not extend to the amino group.[1][2][5] Therefore, the basicity is primarily dictated by the electron-withdrawing inductive (-I) effect of the methoxy group.[1][2][5] This effect reduces the electron density on the nitrogen, making m-methoxyaniline less basic than aniline.[1][2]

-

Ortho-Methoxyaniline (o-Anisidine): The ortho position presents a more complex scenario. Both the -I and +R effects are at play. However, the inductive effect is stronger at the ortho position compared to the meta and para positions due to its proximity to the amino group.[1][2] Additionally, the "ortho effect" can come into play, which is a combination of steric and electronic factors.[6][7][8] In the case of the methoxy group, which is not particularly bulky, the strong -I effect tends to outweigh the +R effect, resulting in o-methoxyaniline being less basic than aniline.[1][2] Some sources suggest that ortho-substituted anilines are generally weaker bases than aniline, irrespective of the substituent's electronic nature, due to steric hindrance to protonation and solvation.[6][7][8][9][10]

Diagram of Electronic Effects on Methoxy-Aniline Basicity

Caption: Interplay of inductive and resonance effects on the basicity of methoxy-aniline isomers.

Experimental Determination of pKa

Accurate pKa determination is paramount for building reliable structure-activity relationships (SAR). Several robust methods are available, each with its own set of advantages and considerations.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.[11][12] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.

Experimental Protocol: Potentiometric Titration

-

Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[11]

-

Sample Preparation:

-

Accurately weigh and dissolve the methoxy-substituted aniline in a suitable solvent. For many aromatic amines, a mixed solvent system like ethanol-water may be necessary to ensure solubility.[13]

-

The concentration of the analyte should be in the range of 1-10 mM.

-

Maintain a constant ionic strength in the solution using an inert salt like KCl (e.g., 0.15 M) to minimize activity coefficient variations.[11]

-

-

Titration Procedure:

-

Place the sample solution in a thermostatted vessel and purge with an inert gas (e.g., nitrogen or argon) to remove dissolved CO₂.[11][12]

-

Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

-

For anilines (bases), the solution is often first acidified with a strong acid (e.g., HCl) to a low pH (e.g., pH 2) to ensure complete protonation of the amine.[11]

-

Titrate with a standardized strong base (e.g., NaOH) of known concentration, adding small, precise volumes of the titrant.

-

Record the pH after each addition, allowing the reading to stabilize.[11]

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa corresponds to the pH at the half-equivalence point, which is the point of inflection on the titration curve.

-

Alternatively, a Gran plot or derivative plots (first or second derivative) can be used for a more precise determination of the equivalence point.

-

Perform multiple titrations (at least three) to ensure reproducibility and calculate the average pKa and standard deviation.[11]

-

Workflow for Potentiometric pKa Determination

Caption: Step-by-step workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore near the ionizable group, as the UV-Vis absorption spectrum will change with the protonation state.[14]

Experimental Protocol: Spectrophotometric pKa Determination

-

Spectral Scans:

-

Prepare a stock solution of the methoxy-substituted aniline.

-

Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa.

-

Add a small, constant amount of the stock solution to each buffer solution.

-

Record the full UV-Vis spectrum of the analyte in a highly acidic solution (fully protonated form) and a highly basic solution (fully unprotonated form).

-

-

Data Collection at a Fixed Wavelength:

-

Identify a wavelength where the absorbance difference between the protonated and unprotonated forms is maximal.[14]

-

Measure the absorbance of the analyte in each of the buffer solutions at this chosen wavelength.

-

-

Data Analysis:

-

The pKa can be calculated using the following equation, derived from the Henderson-Hasselbalch equation: pKa = pH + log[(A - A_B) / (A_A - A)] where A is the absorbance at a given pH, A_A is the absorbance of the fully protonated (acidic) form, and A_B is the absorbance of the fully unprotonated (basic) form.

-

Plotting the absorbance versus pH will yield a sigmoidal curve, and the pKa is the pH at the inflection point.[15]

-

Computational Methods